Ethyl 2-ethylhydrazinecarboxylate
Description
Ethyl 2-ethylhydrazinecarboxylate is a hydrazine-derived compound characterized by an ethyl ester group and a substituted hydrazine moiety. These compounds are typically synthesized via reactions between hydrazine derivatives (e.g., hydrazine hydrate) and esters or aldehydes under reflux conditions . Their applications span pharmaceutical intermediates, sensors, and bioactive agents due to their reactivity and structural versatility .
Properties
CAS No. |
7144-44-7 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
ethyl N-(ethylamino)carbamate |
InChI |
InChI=1S/C5H12N2O2/c1-3-6-7-5(8)9-4-2/h6H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
CWYKSVVUHGYPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 2-ethylhydrazinecarboxylate belongs to the broader class of hydrazinecarboxylates, which differ in substituents on the hydrazine nitrogen and ester groups. Key analogs include:
- Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate (8a): Features a benzylidene group and a keto-propanoyl moiety, enhancing conjugation and stability .
- Ethyl 2-[4-(ethoxycarbonyl)phenyl]hydrazinecarboxylate : Contains a para-ethoxycarbonylphenyl substituent, influencing electronic properties and solubility .
- 3-Hydroxyquinoxaline-2-carbohydrazide (1): Integrates a quinoxaline ring, enabling π-π stacking and antimicrobial activity .
Table 1: Structural and Functional Group Comparison
Physicochemical and Spectral Properties
- Melting Points: Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate (8a) melts at 115–117°C, differing from literature values (111–113°C), suggesting polymorphism or purity variations .
- IR Spectra : All compounds show characteristic peaks for –NH (3292–3350 cm⁻¹), –C=O (1635–1735 cm⁻¹), and ester groups .
- NMR Data: Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate (8a) exhibits signals at δ 1.17 (CH3), 7.41–7.71 (ArH), and 11.58 (NH), confirming structure .
Table 3: Spectral Data Comparison
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